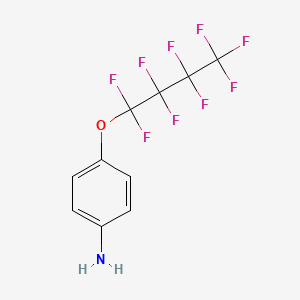

4-(Nonafluorobutoxy)aniline

Description

Contextualization within Fluorinated Aromatic Amines and Fluoroethers

4-(Nonafluorobutoxy)aniline is a member of two important classes of organic molecules: fluorinated aromatic amines and fluoroethers. Aniline (B41778) and its derivatives are foundational building blocks in the chemical industry, serving as precursors to dyes, polymers, pharmaceuticals, and agrochemicals. byjus.comwikipedia.orgresearchgate.netnih.gov The introduction of fluorine atoms onto the aromatic ring or its substituents can dramatically alter the parent molecule's properties. ontosight.aiccspublishing.org.cnmdpi.com

Fluorinated aromatic amines, such as 4-fluoroaniline (B128567) and 2,4-difluoroaniline, are recognized as crucial intermediates in the synthesis of active ingredients for pharmaceuticals and agricultural products. ontosight.aigoogle.com The presence of fluorine can enhance metabolic stability, increase lipophilicity, and modify the basicity of the amine group, which are all critical parameters in drug design. ontosight.aimdpi.comrsc.org In materials science, incorporating fluorine into aromatic structures can improve thermal stability and chemical resistance. researchgate.net

Fluoroethers, the second class to which this compound belongs, are characterized by an ether linkage with at least one fluorinated alkyl group. These moieties are increasingly utilized in medicinal chemistry and agrochemistry. rsc.orgresearchgate.netacs.org The replacement of hydrogen atoms with fluorine in an alkoxy group, as in the nonafluorobutoxy group, creates a highly electron-withdrawing and lipophilic substituent that is resistant to metabolic degradation. nih.gov

Significance of Nonafluorobutoxy Moiety in Advanced Molecular Design

The nonafluorobutoxy group (–OC₄F₉) is a perfluorinated moiety that imparts a unique and powerful set of characteristics to the aniline scaffold. Its significance in advanced molecular design stems from several key influences:

Enhanced Lipophilicity: Heavily fluorinated groups are known to be highly lipophilic. This property is crucial in medicinal chemistry for modulating a drug candidate's ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins. ccspublishing.org.cnmdpi.com

Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry. ccspublishing.org.cn The perfluorinated nature of the nonafluorobutoxy group makes it exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation. This can lead to improved bioavailability and a longer duration of action for bioactive molecules. nih.gov

Electronic Effects: The high electronegativity of fluorine atoms makes the nonafluorobutoxy group a strong electron-withdrawing substituent. This significantly influences the electronic properties of the aromatic ring and the basicity of the aniline's amino group. This modulation can be used to fine-tune the binding affinity of a molecule to its biological target. ontosight.ai

Conformational Control: The steric bulk and unique electronic nature of fluorinated groups can influence the preferred conformation of a molecule. mdpi.com This can be a powerful tool in drug design to lock a molecule into its bioactive conformation, thereby increasing potency and selectivity.

The combination of these properties makes the nonafluorobutoxy moiety a valuable functional group for creating advanced materials and therapeutic agents.

Current Research Landscape and Unexplored Avenues for this compound

A review of the current scientific literature and patent landscape indicates that this compound is primarily recognized as a chemical intermediate rather than a widely studied end-product. It is listed in chemical databases such as the EPA's CompTox Chemicals Dashboard, identifying it as a per- and polyfluoroalkyl substance (PFAS). epa.govepa.govepa.gov Patents mention the nonafluorobutoxy group as a possible substituent in various chemical structures, including for use in organic reactions and the preparation of fungicidal compounds, highlighting its potential as a building block. google.comgoogleapis.comgoogleapis.com

Specific, in-depth research focusing on the synthesis, characterization, and application of this compound itself is limited. This presents numerous unexplored avenues for investigation:

Polymer Science: Substituted anilines can be polymerized to form polyanilines with tailored properties. researchgate.netresearchgate.netnih.govmdpi.com The synthesis and characterization of poly(this compound) could yield a new conductive polymer with high thermal stability, chemical resistance, and unique optoelectronic properties due to the bulky, electron-withdrawing substituent.

Liquid Crystals: Aniline derivatives are common components of liquid crystal molecules. mdpi.commdpi.commu.edu.trresearchgate.netresearchgate.net The rigid core of the aniline combined with the flexible, highly fluorinated chain of the nonafluorobutoxy group could be a promising structure for novel liquid crystalline materials with specific phase behaviors and applications in display technologies.

Medicinal and Agrochemical Chemistry: While fluorinated anilines are known precursors, this compound itself could be explored as a scaffold for new bioactive compounds. For instance, fluorinated benzoylphenylureas derived from fluorinated anilines have shown excellent activity as insect growth regulators. nih.gov Similar derivatives of this compound could be synthesized and screened for biological activity.

Synthetic Methodology: The development of efficient and scalable synthetic routes to this compound is a research area in itself. Common methods for preparing fluorinated anilines include nitration of a fluorinated aromatic followed by reduction, or a Halex reaction on a corresponding chloro-nitroaromatic. google.com Investigating optimal conditions for these routes would be crucial for making this compound more accessible for research.

Research Objectives and Scope of Investigation

Based on the identified gaps in the current research landscape, a comprehensive investigation of this compound would be warranted. The primary objectives of such a research program would be:

To develop and optimize a robust synthetic pathway for the high-yield production of this compound from readily available starting materials.

To thoroughly characterize the physicochemical properties of the compound, including its spectroscopic data, thermal stability, and electronic properties, to establish a foundational dataset for future studies.

To explore its potential as a monomer in the synthesis of novel polyanilines, and to investigate the electrical, thermal, and morphological properties of the resulting polymer.

To design and synthesize novel derivatives based on the this compound scaffold and to evaluate their potential in applications such as liquid crystals and as bioactive agents in the agrochemical or pharmaceutical fields.

The scope of this investigation would be to fundamentally establish this compound as a valuable and accessible building block for advanced materials and functional molecules, moving it from a catalogue chemical to a well-characterized component in the toolbox of synthetic chemists.

Data Tables

Table 1: Physicochemical Properties of Aniline and Fluorinated Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Aniline | C₆H₇N | 93.13 | 184 | -6 |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | 187.3 | -1.9 |

| 4-(Difluoromethoxy)aniline | C₇H₇F₂NO | 159.13 | Not Available | Liquid at RT |

| This compound | C₁₀H₆F₉NO | 327.15 | Not Available | Not Available |

Data sourced from PubChem and commercial supplier information. byjus.comnih.govnih.govchemeo.comthermofisher.com Data for this compound is limited.

Structure

3D Structure

Properties

CAS No. |

62315-18-8 |

|---|---|

Molecular Formula |

C10H6F9NO |

Molecular Weight |

327.15 g/mol |

IUPAC Name |

4-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)aniline |

InChI |

InChI=1S/C10H6F9NO/c11-7(12,9(15,16)17)8(13,14)10(18,19)21-6-3-1-5(20)2-4-6/h1-4H,20H2 |

InChI Key |

HZTSIVKWPJZMNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 4 Nonafluorobutoxy Aniline

Strategic Approaches to Fluorinated Aryl Ether Aniline (B41778) Construction

The construction of the target molecule can be approached through several strategic pathways. The most common and reliable method involves a two-step sequence: formation of the fluorinated aryl ether bond followed by the introduction of the amine group, usually via reduction of a nitro group precursor. More contemporary methods explore direct amination techniques, though these can present challenges in regioselectivity.

Nucleophilic Aromatic Substitution Strategies for C-O Bond Formation

Nucleophilic aromatic substitution (SNAr) is a cornerstone strategy for forming the C-O ether bond in 4-(nonafluorobutoxy)aniline. nih.gov This reaction class is particularly effective for this synthesis because the required precursor, an aromatic ring, must be "activated" towards nucleophilic attack. This activation is achieved by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. nih.govyoutube.com

In a typical synthesis of the this compound precursor, a p-halonitrobenzene serves as the electrophilic aromatic substrate. The nitro group (NO₂) at the para position provides the necessary electronic activation to facilitate the substitution reaction. The nucleophile is the nonafluorobutoxide anion, generated in situ from nonafluorobutan-1-ol and a suitable base, such as potassium carbonate or sodium hydride. fishersci.se The fluoride (B91410) is often the best leaving group in this context because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly susceptible to nucleophilic attack, which is the slow, rate-determining step of the reaction. youtube.com

The general mechanism involves the attack of the nonafluorobutoxide on the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitro group. The subsequent expulsion of the halide leaving group re-establishes aromaticity and yields the desired product, 4-(nonafluorobutoxy)nitrobenzene.

Table 1: Reagents for Nucleophilic Aromatic Substitution

| Role | Example Reagent |

|---|---|

| Aromatic Substrate | 4-Fluoronitrobenzene |

| Nucleophile Precursor | Nonafluorobutan-1-ol |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) |

Reductive Pathways for Aniline Moiety Introduction

Once the key intermediate, 4-(nonafluorobutoxy)nitrobenzene, is synthesized, the introduction of the aniline moiety is most commonly and efficiently achieved through the reduction of the nitro group. This is a robust and high-yielding transformation in organic synthesis. chemistrysteps.com

Several reductive methods can be employed:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and provides a clean conversion to the amine.

Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). chemistrysteps.com For instance, the reduction of 1,2-bis(4-nitrophenyl)ethane (B1197225) has been successfully achieved using Raney Nickel with hydrazine (B178648) hydrate. jetir.org These reactions proceed via a series of single-electron transfers from the metal to the nitro group.

The choice of reducing agent can depend on the presence of other functional groups in the molecule, but for a substrate like 4-(nonafluorobutoxy)nitrobenzene, most standard reduction protocols are suitable.

Table 2: Common Reagents for Nitro Group Reduction

| Method | Reagents |

|---|---|

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) |

| Metal/Acid Reduction | Iron (Fe) / HCl, Tin(II) Chloride (SnCl₂) / HCl |

| Transfer Hydrogenation | Hydrazine Hydrate / Raney Nickel |

Direct Amination Reactions on Nonafluorobutoxy-Substituted Aromatics

Direct amination represents a more modern approach that could potentially shorten the synthetic sequence by forming the C-N bond on a pre-formed nonafluorobutoxy-substituted aromatic ring. These methods aim to directly convert a C-H bond to a C-N bond. nih.gov

Recent advances have focused on strategies such as photoredox catalysis. chemistryviews.orgresearchgate.net These methods can generate highly reactive nitrogen-centered radicals, like aminium radicals, from simple amine precursors. chemistryviews.org These electrophilic radicals can then attack the electron-rich aromatic ring of a compound like 1-(nonafluorobutoxy)benzene.

However, a significant challenge with direct C-H amination is controlling the regioselectivity. researchgate.net The nonafluorobutoxy group is strongly electron-withdrawing, which deactivates the aromatic ring. While it directs electrophilic substitution to the meta position, its influence on radical or other amination reactions can be complex, often leading to mixtures of ortho, meta, and para isomers.

An alternative direct amination method is a nucleophilic aromatic substitution where an amine acts as the nucleophile. For example, reacting a substrate like 1-halo-4-(nonafluorobutoxy)benzene with a strong aminating agent such as sodium amide (NaNH₂) could yield the target aniline. chemistrysteps.com

Synthesis of Key Precursors and Intermediates

The success of the synthetic routes described above hinges on the availability and preparation of key precursors and intermediates.

Preparation of Nonafluorobutoxy-Containing Synthons

The primary synthon required for introducing the nonafluorobutoxy group is nonafluorobutan-1-ol (C₄F₉OH) . This perfluorinated alcohol is the source of the nucleophile used in the SNAr reaction.

To act as a nucleophile, the alcohol must be converted to its corresponding alkoxide, sodium or potassium nonafluorobutoxide (C₄F₉O⁻Na⁺/K⁺) . This is typically not done by isolating the alkoxide, but rather by generating it in situ. The addition of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to a solution of nonafluorobutan-1-ol in an aprotic polar solvent like DMF or DMSO effectively deprotonates the alcohol to form the highly reactive alkoxide, which can then be used immediately in the SNAr step.

Synthesis of Substituted Aromatic Precursors

For the most common synthetic route involving SNAr followed by reduction, the key aromatic precursor is a benzene (B151609) ring substituted with a nitro group and a leaving group at the 1 and 4 positions, respectively.

Commonly used precursors include:

4-Fluoronitrobenzene

4-Chloronitrobenzene

4-Bromonitrobenzene

These compounds are readily available commercial reagents. 4-Fluoronitrobenzene is often the substrate of choice for SNAr reactions due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon to which it is attached, thereby accelerating the initial nucleophilic attack. youtube.com The synthesis of related nitro-aromatic ethers, such as reacting 4-fluoronitrobenzene with nitrophenols, demonstrates the utility of this class of precursors. chemicalbook.com The intermediate formed through the reaction of these precursors with the nonafluorobutoxide is 4-(nonafluorobutoxy)nitrobenzene , which is the direct precursor to the final product via reduction.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of any synthetic protocol is highly dependent on the careful optimization of reaction conditions. For the preparation of this compound, key parameters such as solvent, temperature, and pressure play a crucial role in maximizing the yield and minimizing the formation of byproducts.

The choice of solvent is a critical factor that can significantly influence the reaction rate and outcome of the synthesis of this compound. The polarity and proticity of the solvent can affect the solubility of reactants and the stabilization of transition states or intermediates.

In the context of a Williamson ether synthesis approach, which would involve the reaction of 4-aminophenoxide with a nonafluorobutyl halide, polar aprotic solvents are generally preferred. chemeurope.comjk-sci.com Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are commonly employed. chemeurope.combyjus.com These solvents are effective at solvating the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion. Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity and slow down the reaction rate. csbsju.edu

For a nucleophilic aromatic substitution (S-N-Ar) pathway, where a nonafluorobutoxide displaces a leaving group on an activated aromatic ring (e.g., p-nitrofluorobenzene), polar aprotic solvents are also highly favorable. acs.org These solvents can significantly accelerate the reaction by stabilizing the charged Meisenheimer complex intermediate. The effect of the solvent on the reaction rate is a key consideration for optimizing the synthesis. nih.gov

The following interactive table illustrates the hypothetical effect of different solvents on the yield of this compound via a Williamson-type reaction, based on general principles of S-N-2 reactions.

| Solvent | Dielectric Constant (approx.) | Expected Relative Yield (%) | Rationale |

| N,N-Dimethylformamide (DMF) | 37 | 90-95 | High polarity, aprotic, effectively solvates cations. chemeurope.com |

| Dimethyl Sulfoxide (DMSO) | 47 | 90-95 | High polarity, aprotic, excellent for S-N-2 reactions. masterorganicchemistry.com |

| Acetonitrile | 37 | 85-90 | Polar aprotic solvent, commonly used and effective. chemeurope.com |

| Tetrahydrofuran (THF) | 7.6 | 70-80 | Less polar than DMF/DMSO, but still a viable aprotic solvent. masterorganicchemistry.com |

| Ethanol | 24.5 | 40-50 | Protic solvent, can solvate and deactivate the nucleophile. csbsju.edu |

| Toluene | 2.4 | 20-30 | Apolar solvent, poor solubility for ionic reactants. |

Note: The data in this table is illustrative and based on established principles of solvent effects on nucleophilic substitution reactions. Actual yields would require experimental verification.

Temperature is a critical parameter that directly influences the rate of reaction. For the synthesis of this compound, an optimal temperature must be determined to ensure a reasonable reaction time without promoting side reactions. In a typical Williamson ether synthesis, reactions are often conducted at elevated temperatures, generally in the range of 50 to 100 °C, to achieve a satisfactory rate. chemeurope.combyjus.com However, excessively high temperatures can lead to decomposition of reactants or products and may favor elimination side reactions, particularly if the alkyl halide is sterically hindered. jk-sci.com

In the case of S-N-Ar reactions, the temperature required will depend on the reactivity of the aromatic substrate. The presence of strongly electron-withdrawing groups, such as a nitro group, activates the ring towards nucleophilic attack and may allow for lower reaction temperatures. stackexchange.com

Pressure is generally not a significant variable in these types of solution-phase reactions unless gaseous reactants are involved or the reaction is being performed under supercritical conditions. However, for reactions that may be performed in a sealed vessel at elevated temperatures, the autogenous pressure of the solvent will increase. In some specialized continuous-flow systems, high pressure can be utilized to heat solvents above their boiling points, which can dramatically accelerate reaction rates. researchgate.net For the synthesis of fluorinated anilines, some patented methods describe reactions under pressure, although these are typically for different synthetic transformations. google.comgoogle.com

The table below provides a hypothetical optimization of temperature for the synthesis of this compound, assuming a Williamson ether synthesis pathway.

| Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Observations |

| 25 (Room Temp) | 24 | <10 | Reaction is likely too slow to be practical. |

| 50 | 12 | 60-70 | A reasonable starting point for optimization. |

| 80 | 6 | 85-95 | Often a good balance between reaction rate and selectivity. chemeurope.combyjus.com |

| 110 | 3 | 80-90 | Potential for increased side products or decomposition. |

| 140 | 1 | <70 | Significant decomposition or side reactions may occur. |

Note: This data is illustrative and serves to demonstrate the general relationship between temperature, reaction time, and yield. The optimal temperature would need to be determined experimentally.

Scale-up Considerations in Synthetic Pathways

Transitioning a synthetic route from a laboratory scale to an industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable. For the synthesis of this compound, several factors would need to be considered during scale-up.

One of the primary considerations is the choice of reagents and solvents. On a large scale, the cost and safety of all materials are of utmost importance. For instance, while sodium hydride is a very effective base for deprotonating phenols in a Williamson ether synthesis, its pyrophoric nature presents significant handling challenges on a large scale. organic-synthesis.com Alternative, less hazardous bases such as potassium carbonate or sodium hydroxide (B78521) might be preferred in an industrial setting, often in conjunction with a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. acsgcipr.org

Heat management is another critical aspect of scale-up. The exothermic or endothermic nature of the reaction must be well understood to design an appropriate reactor cooling or heating system to maintain the optimal temperature profile. Runaway reactions are a major safety concern in large-scale chemical production.

Furthermore, the work-up and purification procedures used in the laboratory may not be practical on an industrial scale. For example, column chromatography is often not feasible for the purification of large quantities of material. Alternative purification methods such as crystallization or distillation would need to be developed. The choice of solvent for extraction and crystallization would also be guided by safety, environmental, and cost considerations.

Reaction Mechanisms and Kinetics in 4 Nonafluorobutoxy Aniline Transformations

Mechanistic Elucidation of Primary Synthetic Steps

The primary synthesis of 4-(Nonafluorobutoxy)aniline typically involves the reaction of 4-aminophenol (B1666318) with a perfluorinated butylating agent or the reduction of a corresponding nitroaromatic precursor. The elucidation of the precise mechanisms of these steps is crucial for process optimization and control.

Kinetic Studies of Key Reactions

Kinetic data provides the quantitative foundation for understanding reaction rates and optimizing conditions. For this compound, such data is conspicuously absent from the surveyed literature.

Determination of Reaction Orders and Rate ConstantsNo published studies present the determination of reaction orders or rate constants for the synthesis or subsequent transformations of this compound. A kinetic study would involve systematically varying the concentrations of reactants and monitoring the reaction progress over time to establish the rate law. Below is a hypothetical table illustrating the type of data that would be generated from such studies.

Table 1: Hypothetical Kinetic Data for the Synthesis of this compound

| Experiment | Initial [4-Aminophenol] (mol/L) | Initial [Perfluorobutylating Agent] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | Data Not Available |

| 2 | 0.20 | 0.10 | Data Not Available |

| 3 | 0.10 | 0.20 | Data Not Available |

Activation Energy and Thermodynamic ConsiderationsThe activation energy (Ea) and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of reaction are critical for understanding the temperature dependence and spontaneity of chemical processes. There are no reported experimental or calculated values for the activation energy or other thermodynamic properties related to the formation of this compound. Such data would be invaluable for scaling up synthetic procedures and ensuring reaction safety.

Table 2: Illustrative Thermodynamic Parameters for a Chemical Transformation

| Parameter | Value | Significance |

|---|---|---|

| Activation Energy (Ea) | Data Not Available | Minimum energy required for reaction to occur. |

| Enthalpy of Reaction (ΔH) | Data Not Available | Heat absorbed or released during the reaction. |

| Entropy of Reaction (ΔS) | Data Not Available | Change in disorder of the system. |

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis is a cornerstone of modern chemical synthesis. In the context of aniline (B41778) chemistry, catalysts are widely used, for instance, in the reduction of nitro groups or in cross-coupling reactions. While it is plausible that the synthesis of this compound could be enhanced by catalysis (e.g., using a phase-transfer catalyst for the etherification of 4-aminophenol or a metal catalyst for the reduction of a nitro precursor), specific studies detailing the use and effect of catalysts for this particular compound have not been found. Research in this area would be beneficial for developing more efficient and sustainable synthetic routes.

Acid-Catalyzed Aminations

While specific studies on the acid-catalyzed amination of this compound are not extensively documented, the mechanism can be inferred from established principles of reactions involving aniline derivatives in acidic media. In such reactions, the Brønsted acid catalyst plays a crucial role in activating the substrate.

The reaction mechanism for acid-catalyzed alkylation of a substituted aniline, for instance, has been shown to proceed through an Sₙ1 pathway. This involves the protonation of the trichloroacetimidate (B1259523) leaving group by the acid catalyst, which then departs to form a carbocation. The aniline derivative then acts as a nucleophile, attacking the carbocation. researchgate.net

In the context of this compound, an acid catalyst would protonate the nitrogen atom of the amino group, creating an anilinium ion. This protonation deactivates the aromatic ring towards electrophilic attack. However, in reactions where the aniline derivative itself acts as a nucleophile, the equilibrium between the protonated (non-nucleophilic) and unprotonated (nucleophilic) forms is critical. The reaction rate is influenced by the concentration of the neutral aniline available to react. The strongly electron-withdrawing -OC₄F₉ group reduces the basicity of the amino group, shifting this equilibrium and potentially affecting the reaction kinetics compared to aniline.

Table 1: Factors Influencing Acid-Catalyzed Reactions of Anilines

| Factor | Influence on Reaction Pathway |

|---|---|

| Acid Concentration | Affects the equilibrium between protonated and unprotonated aniline. |

| Substituent Effects | Electron-withdrawing groups decrease the nucleophilicity of the amine. |

| Solvent Polarity | Can influence the stability of charged intermediates and transition states. |

| Temperature | Affects reaction rates according to the Arrhenius equation. |

Visible Light Photocatalytic Fluoroalkylation Mechanisms

Visible-light photocatalysis has become a powerful method for organic synthesis, enabling reactions to proceed under mild conditions. nih.gov The fluoroalkylation of aniline derivatives is a key application of this technology, leveraging the electron-rich nature of the aniline ring and the electrophilic character of fluoroalkyl radicals. conicet.gov.ar

The general mechanism for visible-light photocatalytic fluoroalkylation of anilines involves several key steps:

Excitation: A photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes) absorbs visible light and is promoted to an excited state. conicet.gov.ar

Radical Generation: The excited photocatalyst interacts with a fluoroalkyl source (e.g., perfluoroalkyl iodides, Togni's reagent). This can occur via a single electron transfer (SET), leading to the formation of a fluoroalkyl radical (RF•). conicet.gov.ar

Radical Addition: The electrophilic fluoroalkyl radical adds to the electron-rich aniline ring. In the case of this compound, the amino group directs this addition primarily to the ortho position.

Rearomatization: The resulting radical intermediate is then oxidized to a carbocation, which loses a proton to regenerate the aromatic ring, yielding the fluoroalkylated aniline product. conicet.gov.ar

Catalyst Regeneration: The photocatalyst is returned to its ground state through a subsequent redox event, completing the catalytic cycle.

This process allows for the introduction of additional fluoroalkyl groups onto the aniline ring, a valuable transformation in medicinal and materials chemistry. conicet.gov.ar

Table 2: Components of Visible Light Photocatalytic Fluoroalkylation

| Component | Function | Example(s) |

|---|---|---|

| Substrate | Aromatic compound to be functionalized | This compound |

| Photocatalyst | Absorbs visible light to initiate the reaction | Ir(ppy)₃, Ru(bpy)₃²⁺, Rose Bengal conicet.gov.ar |

| Fluoroalkyl Source | Provides the fluoroalkyl radical | Perfluoroalkyl iodides, Togni's reagents conicet.gov.ar |

| Light Source | Provides energy to excite the photocatalyst | Blue or red LEDs conicet.gov.ar |

| Solvent | Medium for the reaction | Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF) |

Electronic and Steric Effects on Reaction Pathways

The reactivity and regioselectivity of this compound are dictated by the combined electronic and steric influences of its two substituents.

Amino Group (-NH₂): This group is a strong activating group for electrophilic aromatic substitution. It donates electron density to the benzene (B151609) ring through resonance (a π-donor effect), increasing the ring's nucleophilicity. studymind.co.ukmasterorganicchemistry.com It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. studymind.co.uk

Nonafluorobutoxy Group (-OC₄F₉): This group is a powerful deactivating group. The highly electronegative fluorine atoms exert a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring and making it less susceptible to electrophilic attack. masterorganicchemistry.com While the oxygen atom has lone pairs that could participate in resonance, the strong inductive pull of the perfluorinated chain dominates. Such electron-withdrawing groups typically act as meta-directors for electrophilic substitution. studymind.co.uk

Sterically, the nonafluorobutoxy group is bulky and can hinder the approach of reactants to the adjacent positions on the ring, potentially favoring substitution at the less hindered ortho position relative to the amine.

Pathways for Self-Oxidation and Degradation

Specific studies on the self-oxidation and degradation of this compound are limited. However, plausible pathways can be proposed based on the known degradation of aniline and other fluorinated aromatic compounds.

Aniline itself can be degraded through various advanced oxidation processes (AOPs), often involving hydroxyl radicals (•OH). nih.govresearchgate.net A likely pathway for this compound would begin with the attack of an oxidizing species.

Oxidation of the Amino Group: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and eventually, polymeric aniline-like compounds.

Ring Hydroxylation: Oxidizing agents like hydroxyl radicals can attack the aromatic ring, leading to the formation of hydroxylated intermediates. researchgate.net

Polymerization: Aniline and its derivatives are known to polymerize under oxidative conditions, forming complex, often colored, structures like polyaniline. Intermediates such as dianiline and 4-anilino phenol (B47542) have been detected in aniline degradation. nih.gov

Degradation of the Fluoroalkoxy Chain: The C-F bonds in the nonafluorobutoxy group are very strong, making this part of the molecule resistant to degradation. However, under harsh AOP conditions, defluorination can occur, releasing fluoride (B91410) ions. mdpi.com The ether linkage (C-O) could also be a point of cleavage.

Bacterial degradation is another potential pathway. Certain bacteria are capable of metabolizing aniline, typically initiating the process with dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. nih.gov The high fluorine content of this compound would likely make it more recalcitrant to microbial degradation compared to the parent compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| Dianiline |

| 4-Anilino Phenol |

| Azobenzene |

Derivatization and Functionalization Chemistry of 4 Nonafluorobutoxy Aniline

Reactions at the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile and a site for numerous chemical modifications.

The reaction of primary amines with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides, is a fundamental method for forming amides. organic-chemistry.orgresearchgate.net In the case of 4-(Nonafluorobutoxy)aniline, the amine group readily undergoes N-acylation. While the electron-withdrawing nature of the para-substituent reduces the nucleophilicity of the aniline (B41778) nitrogen compared to unsubstituted aniline, the reaction proceeds efficiently, often under standard conditions. nih.gov This transformation is crucial not only for synthesizing new amide-containing molecules but also as a protective strategy for the amine group during subsequent reactions on the aromatic ring. chemistrysteps.com

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride). The resulting amides are significantly more stable and less basic than the parent amine.

Table 1: Representative Acylation Reactions

| Acylating Agent | Product Type | Typical Conditions |

| Acetyl Chloride | N-(4-(nonafluorobutoxy)phenyl)acetamide | Base (e.g., pyridine, triethylamine), aprotic solvent |

| Acetic Anhydride | N-(4-(nonafluorobutoxy)phenyl)acetamide | Mild heating or acid/base catalyst |

| Benzoyl Chloride | N-(4-(nonafluorobutoxy)phenyl)benzamide | Schotten-Baumann conditions (e.g., NaOH(aq), CH2Cl2) |

| Carboxylic Acid | N-(4-(nonafluorobutoxy)phenyl)amide | Coupling agent (e.g., DCC, EDC), or high temperatures |

Primary aromatic amines like this compound can be converted into versatile diazonium salts through a process called diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). unacademy.comyoutube.com

The resulting aryl diazonium salt, [Ar-N₂]⁺X⁻, is a highly valuable synthetic intermediate. The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. These transformations allow for the introduction of substituents that are otherwise difficult to install directly on the aromatic ring.

Table 2: Common Transformations of Aryl Diazonium Salts

| Reaction Name | Reagent(s) | Introduced Group | Product Example from this compound |

| Sandmeyer | CuCl/HCl | -Cl | 1-Chloro-4-(nonafluorobutoxy)benzene |

| Sandmeyer | CuBr/HBr | -Br | 1-Bromo-4-(nonafluorobutoxy)benzene |

| Sandmeyer | CuCN/KCN | -CN | 4-(Nonafluorobutoxy)benzonitrile |

| Schiemann | HBF₄, heat | -F | 1-Fluoro-4-(nonafluorobutoxy)benzene |

| Gattermann | Cu powder/HX | -X (Halogen) | Halo-4-(nonafluorobutoxy)benzene |

| Iodination | KI | -I | 1-Iodo-4-(nonafluorobutoxy)benzene |

| Hydrolysis | H₂O, H⁺, heat | -OH | 4-(Nonafluorobutoxy)phenol |

| Azo Coupling | Activated arene (e.g., phenol (B47542), aniline) | -N=N-Ar' | Azo dyes |

The condensation of primary amines with aldehydes or ketones yields imines, also known as Schiff bases. masterorganicchemistry.comunsri.ac.id This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The C=N double bond of the resulting imine is a key functional group in many areas of chemistry. The reaction is reversible and can be driven to completion by removing the water formed. libretexts.org

For this compound, reaction with an aldehyde or ketone will form the corresponding N-(4-(nonafluorobutoxy)phenyl)imine. These fluorinated imines are of interest as building blocks for more complex heterocyclic structures and ligands. nih.gov

Reaction Scheme: 4-(F₉C₄O)C₆H₄NH₂ + R(R')C=O ⇌ 4-(F₉C₄O)C₆H₄N=C(R)(R') + H₂O

Electrophilic Aromatic Substitution on the Anilino Ring

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic rings. total-synthesis.com The outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic properties of the substituents already present. ijrar.org

In this compound, the regioselectivity of electrophilic attack is controlled by the powerful activating and directing effect of the amino group (-NH₂) and the deactivating effect of the nonafluorobutoxy group (-OC₄F₉). makingmolecules.com

Amino Group (-NH₂): The nitrogen atom's lone pair can be delocalized into the benzene ring through resonance (+R effect). This significantly increases the electron density of the ring, particularly at the ortho and para positions, making it highly activated towards electrophilic attack. The amino group is therefore a strong activating, ortho, para-director. chemistrysteps.comijrar.org

The high reactivity imparted by the amino group can sometimes lead to issues such as polysubstitution or oxidation under harsh electrophilic conditions (e.g., nitration). chemistrysteps.com To achieve controlled monofunctionalization and avoid these side reactions, a common and effective strategy is to temporarily protect the amino group by converting it to an amide.

This protection is achieved via an acylation reaction (as described in section 4.1.1), typically forming an acetanilide (B955) derivative, N-(4-(nonafluorobutoxy)phenyl)acetamide. The resulting amide group (-NHCOCH₃) is still an ortho, para-director, but it is significantly less activating than a free amino group. This moderation of reactivity allows for cleaner and more selective electrophilic substitution at the ortho positions. Following the EAS reaction, the protecting acetyl group can be easily removed by acid or base-catalyzed hydrolysis to restore the amino group, yielding the desired substituted this compound.

Table 3: Protection-Functionalization-Deprotection Strategy

| Step | Reaction | Purpose |

| 1. Protection | Acylation with acetic anhydride | Moderate the activating effect of the amine and prevent side reactions. |

| 2. Functionalization | Electrophilic Aromatic Substitution (e.g., Bromination with Br₂) | Introduce an electrophile (e.g., -Br) selectively at the ortho position. |

| 3. Deprotection | Hydrolysis with aqueous acid or base | Remove the acetyl group to regenerate the amine functionality. |

Transformations Involving the Nonafluorobutoxy Ether Linkage

The this compound molecule contains a highly robust aryl ether linkage, a feature attributable to the presence of the perfluorinated nonafluorobutoxy group. This C-O bond is significantly stronger than in typical alkyl aryl ethers due to the powerful electron-withdrawing inductive effect of the nine fluorine atoms. This effect polarizes the C-F bonds, which in turn shortens and strengthens the adjacent bonds, including the ether linkage. Consequently, transformations aimed at cleaving or modifying this ether bond are exceptionally challenging and not commonly reported in standard synthetic literature.

Generally, the cleavage of aryl alkyl ethers requires harsh conditions, typically involving strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or potent Lewis acids such as boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.com The mechanism for aryl alkyl ether cleavage proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl carbon. libretexts.org The aromatic C-O bond remains intact because the sp²-hybridized carbon of the benzene ring is resistant to nucleophilic attack. libretexts.org

In the case of this compound, the extreme stability of the nonafluorobutyl group makes the ether linkage highly resistant to these standard cleavage protocols. The perfluorinated carbon chain is sterically hindering and electronically deactivated, rendering it a very poor substrate for both Sₙ1 and Sₙ2 type reactions. Therefore, the nonafluorobutoxy group is typically considered an inert substituent on the aromatic ring, valued for its ability to impart properties like lipophilicity and metabolic stability to a molecule without participating in chemical reactions. While specialized and highly energetic methods might achieve cleavage, for most synthetic purposes, this ether linkage is considered a permanent feature of the molecule.

Synthesis of Advanced Intermediates for Complex Molecule Construction

While the nonafluorobutoxy group is largely inert, the aniline moiety of this compound offers a versatile platform for derivatization, enabling its use as a building block for more complex molecules and advanced intermediates. The reactivity is centered on the primary amino group and the activated aromatic ring.

The primary amino group (-NH₂) is a potent nucleophile and a versatile functional handle. It can undergo a wide array of transformations to generate valuable intermediates. One of the most common derivatizations is acylation, where the aniline reacts with acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often used to protect the amino group before performing other transformations on the aromatic ring. scribd.com

Furthermore, the amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). Arenediazonium salts are exceptionally useful intermediates that can be transformed into a wide variety of functional groups through reactions like the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions. This allows for the introduction of halides, cyano, hydroxyl, and aryl groups, among others, in place of the original amino group. chemistrysteps.comrsc.org

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group, which directs incoming electrophiles to the ortho and para positions. byjus.comaskfilo.com Since the para position is already occupied by the nonafluorobutoxy group, substitution occurs primarily at the ortho positions (C2 and C6). However, the strong acidic conditions often required for reactions like nitration can protonate the amino group to form the anilinium ion (-NH₃⁺), which is an electron-withdrawing and meta-directing group. chemistrysteps.com To ensure ortho substitution, the amino group is often protected, for example, as an acetanilide, before carrying out the electrophilic substitution. scribd.com

The nucleophilic character of the aniline nitrogen also allows it to participate in substitution and condensation reactions to construct larger, more complex molecular frameworks. For instance, it can be used in the synthesis of heterocyclic compounds, such as quinazolines, by reacting with appropriate precursors. researchgate.net This approach is valuable in medicinal chemistry for the construction of pharmacologically active scaffolds.

The table below summarizes key derivatization reactions for synthesizing advanced intermediates from this compound.

| Reaction Type | Reagent(s) | Functional Group Targeted | Product / Intermediate Type | Primary Application |

| Acylation | Acetyl chloride, Acetic anhydride | Amino group | N-(4-(nonafluorobutoxy)phenyl)acetamide | Protection of the amino group, synthesis of amides |

| Diazotization | NaNO₂, HCl | Amino group | 4-(Nonafluorobutoxy)benzenediazonium chloride | Precursor for Sandmeyer, Schiemann, and other reactions |

| Sandmeyer Reaction | CuCl, CuBr, CuCN | Diazonium group | 2-Halo- or 2-cyano-4-(nonafluorobutoxy)aniline derivatives | Introduction of halides and nitriles |

| Halogenation | Br₂ in acetic acid (with protection) | Aromatic ring (ortho to -NH₂) | 2-Bromo-4-(nonafluorobutoxy)aniline | Building block for further functionalization |

| Nucleophilic Aromatic Substitution | e.g., 4-chloro-6-fluoroquinazoline | Amino group | 6-Fluoro-N-(4-(nonafluorobutoxy)phenyl)quinazolin-4-amine | Synthesis of complex heterocyclic scaffolds |

These transformations highlight the utility of this compound as a versatile starting material for introducing the unique properties of the nonafluorobutoxy group into a wide range of advanced chemical structures.

Advanced Spectroscopic and Structural Characterization of 4 Nonafluorobutoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for the elucidation of the structure of fluorinated organic molecules. nih.gov The presence of the ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, offers a powerful analytical window into the molecule's structure, complementing traditional proton (¹H) and carbon-13 (¹³C) NMR. nih.govscholaris.ca

High-Field and Cryogenic Probe NMR Techniques for Structure Elucidation

The analysis of 4-(nonafluorobutoxy)aniline benefits significantly from high-field NMR spectrometers (e.g., 600 MHz and above) and the use of cryogenic probes. rutgers.edu High magnetic fields enhance spectral dispersion, which is crucial for resolving complex spin-spin coupling patterns, particularly the multi-bond ¹H-¹⁹F and ¹³C-¹⁹F couplings present in the molecule. This increased resolution helps to separate overlapping signals in both the aromatic and the highly complex fluoroalkoxy regions of the spectrum.

Cryogenic probes, which are cooled with liquid helium to temperatures around 20-30 K, dramatically reduce thermal noise in the detection coil, leading to a significant increase in the signal-to-noise (S/N) ratio. nih.gov This heightened sensitivity is invaluable for:

Detecting nuclei with low receptivity, such as ¹³C, in a shorter amount of time.

Analyzing very dilute samples.

Performing complex, multi-dimensional experiments that are inherently less sensitive.

For this compound, the combination of high-field strength and cryogenic probe technology ensures that even weak correlation signals in 2D spectra are detected, providing a complete and unambiguous picture of the molecular structure. nih.gov

One-Dimensional (¹H, ¹³C, ¹⁹F) and Two-Dimensional (COSY, HSQC, HMBC) NMR Experiments for Connectivity and Configuration

A comprehensive NMR analysis of this compound involves a suite of 1D and 2D experiments to assemble the molecular structure piece by piece.

One-Dimensional (1D) NMR:

¹H NMR: This spectrum reveals the protons in the molecule. For this compound, it would show signals for the amine (-NH₂) protons and the aromatic protons on the benzene (B151609) ring. The aromatic region would typically display a pattern characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system).

¹³C NMR: This spectrum identifies all unique carbon environments. The aromatic carbons, the carbon attached to the oxygen (C-O), and the four distinct carbons of the nonafluorobutoxy chain would be visible. The signals for carbons bonded to fluorine will appear as complex multiplets due to C-F coupling.

¹⁹F NMR: This is essential for characterizing the perfluorinated chain. nih.govnih.gov It would show distinct signals for the CF₃ group and the three different CF₂ groups (-OCF₂-, -CF₂CF₂-, -CF₂CF₃). The chemical shifts and coupling patterns between the fluorine nuclei provide definitive evidence for the structure of the fluorinated tail. scholaris.ca

Two-Dimensional (2D) NMR:

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled, typically through two or three bonds. sdsu.eduemerypharma.com In this compound, COSY would show correlations between adjacent protons on the aromatic ring, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). youtube.comyoutube.com It is used to definitively assign the carbon signals for the protonated aromatic carbons. sdsu.edu

The combined data from these experiments allow for the unequivocal assignment of all proton, carbon, and fluorine signals and confirm the covalent structure of the molecule. researchgate.netnih.gov

Table 1: Predicted NMR Data for this compound This interactive table provides hypothetical chemical shift and coupling constant data based on known values for similar structural motifs. Actual experimental values may vary.

| Atom Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | ¹⁹F Shift (ppm) | Key 2D Correlations |

|---|---|---|---|---|

| 1 (-NH₂) | ~3.8 (broad s) | - | - | HMBC to C-4, C-3/5 |

| 2/6 (Aromatic CH) | ~6.7 (d) | ~116 | - | COSY to H-3/5; HSQC to C-2/6; HMBC to C-4, C-3/5 |

| 3/5 (Aromatic CH) | ~6.8 (d) | ~123 | - | COSY to H-2/6; HSQC to C-3/5; HMBC to C-1, C-4 |

| 4 (Aromatic C-NH₂) | - | ~142 | - | - |

| 1' (Aromatic C-O) | - | ~145 | - | - |

| 1'' (-OCF₂-) | - | ~118 (t) | ~ -85 (t) | HMBC from H-3/5 |

| 2'' (-CF₂-) | - | ~110 (m) | ~ -125 (m) | - |

| 3'' (-CF₂-) | - | ~112 (m) | ~ -120 (m) | - |

| 4'' (-CF₃) | - | ~118 (q) | ~ -81 (t) | - |

Nuclear Overhauser Effect (NOE) Spectroscopy for Spatial Proximity

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. wikipedia.orglibretexts.org The 2D NMR experiment NOESY (Nuclear Overhauser Effect Spectroscopy) is used to detect these through-space interactions. wikipedia.orglibretexts.org

For a relatively rigid molecule like this compound, NOESY can be used to confirm stereochemical and conformational details. Key expected NOE correlations would include:

Correlations between adjacent protons on the aromatic ring (e.g., between H-2/6 and H-3/5), which supplements the COSY data.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the types of chemical bonds and functional groups present. journalwjbphs.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. journalwjbphs.comresearchgate.net An infrared spectrum is obtained by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Each absorption peak corresponds to a specific type of bond vibration (e.g., stretching or bending).

The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key structural components: nih.govmaterialsciencejournal.org

N-H Vibrations: The primary amine (-NH₂) group will show two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching modes. An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹. researchgate.net

Aromatic Ring: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. C=C stretching vibrations within the benzene ring cause a series of sharp peaks in the 1450-1600 cm⁻¹ region.

C-O Ether Linkage: The aryl-alkyl ether linkage (Ar-O-CF₂) will produce a strong, characteristic C-O stretching band, typically in the 1200-1275 cm⁻¹ range for aryl ethers.

C-F Bonds: The most intense absorptions in the spectrum will be due to the numerous C-F bonds of the nonafluorobutoxy group. These strong C-F stretching vibrations occur in a broad and complex region, typically between 1100 and 1300 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound This interactive table presents the expected vibrational frequencies for the key functional groups in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

|---|---|---|---|

| 3450 - 3350 | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | Medium |

| 3100 - 3000 | Aromatic C-H | C-H Stretch | Medium-Weak |

| 1650 - 1600 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium |

| 1600 - 1450 | Aromatic Ring | C=C Stretch | Medium-Strong |

| 1300 - 1100 | Fluoroalkane (C-F) | C-F Stretch | Very Strong |

| 1275 - 1200 | Aryl Ether (Ar-O-C) | Asymmetric C-O-C Stretch | Strong |

| 850 - 800 | Aromatic Ring | C-H Out-of-Plane Bend (para-subst.) | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a unique fingerprint of its chemical structure. When applied to this compound, the Raman spectrum would reveal characteristic vibrations associated with its aniline (B41778) core and the nonafluorobutoxy substituent.

The spectrum is expected to be dominated by several key vibrational modes. The aromatic ring of the aniline moiety would produce distinct peaks corresponding to C-C stretching and C-H bending vibrations. The amino (-NH₂) group would exhibit characteristic N-H stretching and bending modes. The highly fluorinated nonafluorobutoxy group (-OC₄F₉) would contribute intense signals due to the strong polarizability of the C-F bonds, particularly the C-F stretching vibrations. The C-O-C ether linkage would also have a characteristic stretching frequency.

Analysis of these vibrational frequencies, their intensities, and any shifts compared to unsubstituted aniline or related fluorinated compounds would allow for a comprehensive understanding of the molecule's structural and electronic properties. For instance, the position of the aromatic ring vibrations can indicate the electronic effect of the nonafluorobutoxy substituent on the benzene ring.

Table 1: Predicted Characteristic Raman Peaks for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Symmetric Stretch | -NH₂ | ~3350 - 3400 |

| N-H Asymmetric Stretch | -NH₂ | ~3450 - 3500 |

| Aromatic C-H Stretch | C₆H₄ | ~3050 - 3100 |

| Aromatic C=C Stretch | C₆H₄ | ~1580 - 1620 |

| N-H Scissoring | -NH₂ | ~1600 - 1640 |

| C-F Stretch | -CF₂, -CF₃ | ~1100 - 1350 |

| C-O-C Asymmetric Stretch | Ar-O-C | ~1200 - 1270 |

Note: The data in this table is predictive and based on characteristic vibrational frequencies for the respective functional groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the mass, elemental composition, and structure of molecules. Various MS techniques are employed to gain a complete picture of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to within 5 parts per million (ppm). For this compound, HRMS analysis would be used to confirm its molecular formula, C₁₀H₆F₉NO.

The technique can differentiate between compounds that have the same nominal mass but different elemental compositions. The experimentally measured monoisotopic mass is compared to the theoretically calculated mass for the proposed formula. A close match provides strong evidence for the correct molecular formula. The monoisotopic mass of this compound is 327.030567 g/mol . HRMS is a cornerstone technique for confirming the identity of newly synthesized compounds or for identifying unknown fluorinated compounds in complex samples.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₆F₉NO |

| Theoretical Monoisotopic Mass (M) | 327.030567 |

| Ion Adduct (e.g., [M+H]⁺) | 328.037842 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. In an MS/MS experiment, the molecular ion (or a specific adduct) of this compound is first isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint.

The fragmentation of this compound is expected to occur at the weakest bonds. Key fragmentation pathways would likely include:

Cleavage of the C-O ether bond: This is a common fragmentation pathway for alkoxybenzenes, which would result in the formation of a nonafluorobutoxy radical and a charged aminophenol fragment, or vice versa.

Fragmentation within the perfluoroalkyl chain: The C₄F₉ chain can undergo fragmentation, leading to the loss of CF₃ or other CₓFᵧ fragments.

Loss of the entire nonafluorobutoxy group: This would lead to a fragment corresponding to the aminophenyl cation.

Analyzing these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule.

Table 3: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 328.0378 | [C₄F₉]⁺ | 219.0000 | C₆H₆NO |

| 328.0378 | [M+H - C₄F₉O]⁺ | 92.0500 | C₄F₉O |

| 328.0378 | [M+H - CF₃]⁺ | 259.0348 | CF₃ |

Note: The data in this table is predictive and based on the chemical structure and common fragmentation rules.

Chromatographic Hyphenation (GC-MS, LC-MS) for Mixture Analysis and Trace Detection

For the analysis of this compound in complex matrices (e.g., environmental samples, reaction mixtures), mass spectrometry is coupled with a chromatographic separation technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of many aniline derivatives, GC-MS is a suitable technique for analysis. The sample is first vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. GC-MS provides excellent separation efficiency and allows for the creation of mass spectral libraries for compound identification. Derivatization of the amine group may sometimes be employed to improve chromatographic performance.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile alternative, particularly for less volatile or thermally labile derivatives. Separation is achieved in the liquid phase based on the analyte's polarity and affinity for the column's stationary phase. LC-MS is highly effective for analyzing samples in aqueous media and can detect trace amounts of aniline compounds. The choice between GC-MS and LC-MS depends on the specific properties of the analyte and the complexity of the sample matrix. Both hyphenated techniques offer the high sensitivity and selectivity required for trace detection and quantification.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis would provide a wealth of structural information.

The analysis would yield precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group and potential non-covalent interactions involving the highly fluorinated chain. This information is crucial for understanding the compound's physical properties and for computational modeling studies. The resulting data includes the unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the symmetry and dimensions of the crystal lattice. While XRD data for many aniline derivatives have been published, specific crystallographic information for this compound is not currently available in open literature.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. When analyzing a sample of this compound, XPS would provide information about the elements present (Carbon, Nitrogen, Oxygen, Fluorine) and their chemical environments.

High-resolution scans of the core level peaks for each element would be particularly informative:

C 1s: The carbon spectrum would be complex, showing multiple peaks corresponding to C-C/C-H in the aromatic ring, C-N, C-O, and the various C-F environments (CF₂, CF₃) in the perfluoroalkyl chain, each with a distinct chemical shift.

N 1s: The N 1s peak would confirm the presence of the amine group. Its binding energy would provide insight into the chemical state of the nitrogen atom.

O 1s: A single peak corresponding to the ether oxygen (C-O-C) is expected.

F 1s: A very intense F 1s signal would be observed, confirming the high degree of fluorination.

XPS is especially valuable for analyzing thin films or surface-modified materials containing this compound, confirming its presence and orientation on a surface.

Table 4: Predicted XPS Core Level Binding Energies for this compound

| Element | Core Level | Predicted Binding Energy (eV) | Associated Functional Group |

|---|---|---|---|

| F | 1s | ~689.0 | C-F |

| O | 1s | ~533.0 | C-O-C |

| N | 1s | ~400.0 | C-NH₂ |

| C | 1s | ~293.0 | -CF₃ |

| C | 1s | ~291.0 | -CF₂- |

| C | 1s | ~286.5 | C-O / C-N |

Note: The binding energy values are approximate and can vary based on instrument calibration and the specific chemical environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of aniline, the parent compound of this compound, typically exhibits two main absorption bands in the ultraviolet region. These bands are attributed to π → π* electronic transitions within the benzene ring. One prominent peak is observed around 230 nm, with a second, less intense band appearing around 280 nm. The presence of substituents on the aniline ring can cause shifts in the position and intensity of these absorption maxima, known as bathochromic (red shift) or hypsochromic (blue shift) shifts.

In similarly structured fluorinated aromatic compounds, the introduction of fluorine atoms can lead to complex shifts in the absorption bands depending on the nature and position of the fluorine substitution. While detailed research findings on the specific electronic transitions of this compound are not available, it is reasonable to hypothesize that the π → π* transitions would be modulated by the electronic effects of the -OC4F9 group.

| Compound | Typical Absorption Maxima (λmax) | Associated Electronic Transitions |

| Aniline | ~230 nm, ~280 nm | π → π |

| This compound | Data Not Available | Expected π → π transitions |

Morphological and Nanostructural Characterization (e.g., SEM, FESEM for aggregated forms or nanocomposites)

The morphological and nanostructural characteristics of this compound, particularly in its aggregated forms or as a component of nanocomposites, have not been detailed in the available research literature. Techniques such as Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are powerful tools for visualizing the surface topography and microstructure of materials at the micro and nanoscale.

In the context of aniline derivatives, these techniques are often employed to study the morphology of polymers and nanocomposites. For instance, in studies of polyaniline and its composites, SEM and FESEM have been used to characterize features such as particle size, shape, and the dispersion of nanofillers within the polymer matrix.

Should research be conducted on the aggregated forms of this compound or its nanocomposites, one would expect SEM and FESEM analyses to provide valuable insights into their surface morphology. For example, such studies could reveal whether the compound forms crystalline structures, amorphous aggregates, or specific nanostructures when incorporated into a composite material. However, at present, there are no published SEM or FESEM images or detailed morphological descriptions for this compound or its derivatives.

| Technique | Information Provided | Application to this compound |

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, particle size and distribution | No data available for aggregated forms or nanocomposites. |

| Field Emission Scanning Electron Microscopy (FESEM) | High-resolution surface imaging, nanostructural details | No data available for aggregated forms or nanocomposites. |

Computational and Theoretical Investigations of 4 Nonafluorobutoxy Aniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of 4-(nonafluorobutoxy)aniline at the atomic level. These computational methods solve approximations of the Schrödinger equation to determine the molecule's optimal geometry and the distribution of its electrons.

Ab initio and Density Functional Theory (DFT) methods are the cornerstones of modern computational chemistry for studying molecular systems.

Ab Initio methods, such as Hartree-Fock (HF), derive their results from first principles without the use of experimental data beyond fundamental physical constants. arkat-usa.org The HF method approximates the complex many-electron wavefunction as a single Slater determinant, providing a foundational, albeit less accurate, understanding of the electronic structure. ias.ac.in While computationally demanding for large molecules, HF calculations are crucial for providing a baseline and are often the starting point for more advanced computational methods. nih.govnih.gov

Density Functional Theory (DFT) has become exceedingly popular due to its balance of accuracy and computational efficiency. quora.com Instead of the complex wavefunction, DFT calculates the total energy of the molecule based on its electron density. researchgate.net Hybrid functionals, most notably Becke's three-parameter Lee-Yang-Parr (B3LYP) functional, are widely used. B3LYP combines the strengths of both HF theory and DFT by mixing a portion of the exact HF exchange with exchange and correlation functionals from DFT. quora.comrdd.edu.iq This approach often yields results for molecular geometries and vibrational frequencies that are in excellent agreement with experimental data. nih.govgrafiati.com For a molecule like this compound, DFT methods like B3LYP would be employed to optimize the molecular geometry, determining key parameters such as bond lengths, bond angles, and dihedral angles.

Table 6.1: Hypothetical Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-311G(d,p) Level of Theory

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C(ar)-N | 1.398 Å | |

| C(ar)-O | 1.375 Å | |

| O-C(alk) | 1.430 Å | |

| N-H | 1.012 Å | |

| C-F (avg.) | 1.345 Å | |

| Bond Angles | ||

| C(ar)-N-H | 113.5° | |

| C(ar)-O-C(alk) | 118.0° | |

| H-N-H | 111.0° | |

| Dihedral Angles | ||

| C(ar)-C(ar)-O-C(alk) | 179.5° | |

| Note: These are representative values based on calculations of similar molecules and serve to illustrate the output of quantum chemical calculations. "ar" refers to an aromatic carbon and "alk" refers to an alkyl carbon. |

The accuracy of any ab initio or DFT calculation is critically dependent on the chosen basis set . numberanalytics.com A basis set is a set of mathematical functions (basis functions) used to construct the molecular orbitals. dokumen.pub The size and type of the basis set directly impact the accuracy of the results and the computational resources required. mit.edu

For a molecule containing fluorine like this compound, it is crucial to select a basis set that can adequately describe the high electronegativity and the lone pairs of the fluorine and oxygen atoms. Pople-style basis sets, such as 6-311G(d,p) , are commonly used. This notation indicates a split-valence basis set where core orbitals are described by 6 functions, and the valence orbitals are split into three functions described by 3, 1, and 1 basis functions, respectively. The (d,p) signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in describing the shape of the orbitals and are essential for accurate geometry and energy calculations. researchgate.net For even higher accuracy, diffuse functions (indicated by a + or ++, e.g., 6-311++G(d,p)) can be added to better represent the loosely bound electrons in anions or lone pairs. researchgate.netresearchgate.net

A trade-off always exists between accuracy and computational cost. umich.edu Larger basis sets like the correlation-consistent basis sets from Dunning (e.g., cc-pVTZ) provide higher accuracy but require significantly more computational time and memory. researchgate.net Therefore, the choice of basis set is a pragmatic decision based on the specific property being investigated and the available computational resources. numberanalytics.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict and explain the chemical reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. irjweb.com The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the energy of the LUMO is related to the electron affinity (the ability to accept an electron). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for predicting a molecule's stability and reactivity. wuxibiology.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce electronic transitions. thaiscience.info

For this compound, the electron-donating amino group (-NH₂) is expected to raise the energy of the HOMO, while the strongly electron-withdrawing nonafluorobutoxy group (-OC₄F₉) will significantly lower the energy of the LUMO. researchgate.netrsc.org This combined effect would likely result in a specific HOMO-LUMO gap that dictates its reactivity profile, for instance, in nucleophilic or electrophilic aromatic substitution reactions. DFT calculations are routinely used to compute these orbital energies and visualize their spatial distribution. thaiscience.infotandfonline.com

Table 6.2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Symbol | Calculated Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.95 | Related to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.85 | Related to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 5.10 | Indicator of chemical stability and reactivity. |

| Chemical Hardness | η | 2.55 | Resistance to change in electron distribution. |

| Electronegativity | χ | 3.40 | Tendency to attract electrons. |

| Note: Values are hypothetical, calculated using DFT (e.g., B3LYP/6-311G(d,p)) and derived from Koopman's theorem approximations. These descriptors help quantify the molecule's electronic properties. |

Simulation of Spectroscopic Properties (e.g., IR vibrational frequencies, NMR chemical shifts)

Computational quantum chemistry provides powerful tools for simulating and predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

IR Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov After optimizing the molecular geometry to find its minimum energy state, a frequency calculation is performed by computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). nih.gov The resulting vibrational modes can be animated to visualize the specific atomic motions, such as stretching, bending, and wagging.

Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. To correct for this, the computed frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. nih.gov For this compound, this would allow for the assignment of characteristic peaks, such as the N-H stretches of the amine group, C-O-C ether stretches, and the very strong C-F stretches from the perfluorinated tail. researchgate.netresearcher.life

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei. jmaterenvironsci.com These tensors are then converted into chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). These calculations can predict both ¹H and ¹³C NMR spectra, helping to assign peaks in complex molecules and to distinguish between different isomers. jmaterenvironsci.com

Table 6.3: Selected Hypothetical Calculated Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopy | Assignment | Calculated Value |

| IR Frequencies | N-H Symmetric Stretch | 3450 cm⁻¹ |

| N-H Asymmetric Stretch | 3540 cm⁻¹ | |

| C(ar)-O Stretch | 1250 cm⁻¹ | |

| C-F Stretches | 1100-1200 cm⁻¹ (multiple strong bands) | |

| ¹H NMR Shifts | -NH₂ | 4.1 ppm |

| Aromatic H (ortho to -NH₂) | 6.8 ppm | |

| Aromatic H (ortho to -OC₄F₉) | 7.0 ppm | |

| ¹³C NMR Shifts | C-N | 142 ppm |

| C-O | 148 ppm | |

| CF₂ groups | 110-120 ppm (multiple signals) | |

| Note: These values are illustrative predictions based on DFT calculations for similar functional groups. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants to products. researchgate.netresearchgate.net This involves identifying key stationary points, including energy minima (reactants, intermediates, products) and first-order saddle points, known as transition states (TS) . arkat-usa.org